2-(3-amino-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(3-amino-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C5H6N4 It features a pyrazole ring substituted with an amino group at the 3-position and a nitrile group at the 1-position
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been studied for their antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound may interact with targets related to these diseases.
Mode of Action
A molecular simulation study of a similar compound showed strong hydrogen bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme . This suggests that 2-(3-amino-1H-pyrazol-1-yl)acetonitrile may also interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the compound’s potential antileishmanial and antimalarial activities, it may affect pathways related to these diseases .
Result of Action
Given the compound’s potential antileishmanial and antimalarial activities, it may inhibit the growth of leishmania and plasmodium parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Nitrile Introduction: The nitrile group can be introduced via a reaction with cyanogen bromide or through dehydration of an amide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated pyrazoles or pyrazole oxides.
Reduction: Amino derivatives or fully reduced pyrazole rings.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-amino-1H-pyrazol-1-yl)acetonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate biological pathways is of significant interest.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of dyes, agrochemicals, and polymers.
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: Lacks the nitrile group, making it less versatile in certain synthetic applications.
1-cyano-3-amino-1H-pyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-(4-amino-1H-pyrazol-1-yl)acetonitrile: Positional isomer with potentially different biological and chemical properties.
Uniqueness
2-(3-amino-1H-pyrazol-1-yl)acetonitrile is unique due to the specific positioning of its functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and application in various fields.
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-4-9-3-1-5(7)8-9/h1,3H,4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHPTDNLLKXCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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